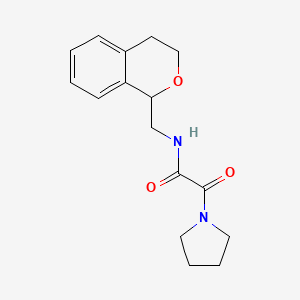![molecular formula C24H18N2OS B12486222 2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B12486222.png)
2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone typically involves the reaction of 4,6-diphenyl-2-pyridinethiol with 2-bromoacetylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpyridin-2-yl)sulfanyl-4,6-diphenylpyridine: Similar structure but with a methyl group instead of a pyridin-2-yl group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group and is used in metal complex formation.
Uniqueness
2-[(4,6-Diphenylpyridin-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone is unique due to its combination of a sulfanyl group and two pyridine rings, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in research applications where specific interactions with biological or chemical targets are required.
Propiedades
Fórmula molecular |
C24H18N2OS |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(4,6-diphenylpyridin-2-yl)sulfanyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C24H18N2OS/c27-23(21-13-7-8-14-25-21)17-28-24-16-20(18-9-3-1-4-10-18)15-22(26-24)19-11-5-2-6-12-19/h1-16H,17H2 |
Clave InChI |
XWYOSTDWJOQJLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)SCC(=O)C3=CC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12486155.png)



![1-[4-(Naphthalen-1-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12486174.png)
![Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486182.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486184.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486202.png)

![4-tert-butyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486216.png)
![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486223.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)

